diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate
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Overview
Description
Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate is an organophosphorus compound that features a morpholine ring and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable morpholine derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a halogenated morpholine derivative under basic conditions to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Hydroxylated phosphonates.
Substitution: Various substituted morpholine or phosphonate derivatives.
Scientific Research Applications
Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the morpholine ring.
Medicine: Explored for its anticancer and antimicrobial properties
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate involves its interaction with biological targets through the morpholine ring and the phosphonate group. The morpholine ring can interact with enzyme active sites, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl [2-(morpholin-4-yl)-2-oxoethyl]phosphonate: Contains a morpholine ring and a phosphonate group.
Diethyl [2-(piperidin-4-yl)-2-oxoethyl]phosphonate: Similar structure but with a piperidine ring instead of morpholine.
Diethyl [2-(pyrrolidin-4-yl)-2-oxoethyl]phosphonate: Contains a pyrrolidine ring.
Uniqueness
This compound is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
71172-20-8 |
---|---|
Molecular Formula |
C10H20NO5P |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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